molecular formula C16H19NO B1437165 N-Ethyl-3-(phenethyloxy)aniline CAS No. 1040682-02-7

N-Ethyl-3-(phenethyloxy)aniline

Cat. No. B1437165
M. Wt: 241.33 g/mol
InChI Key: QHDDIOHTGWTMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-3-(phenethyloxy)aniline, also known by its chemical formula C16H19NO , is a compound with a molecular weight of 241.33 g/mol . It falls within the category of biochemicals and is commonly used in proteomics research .

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

Aniline derivatives, including N-Ethyl-3-(phenethyloxy)aniline, have been examined for their genotoxic potential to understand their relationship with carcinogenicity, particularly in the spleen of rats. Most validated studies did not indicate a significant potential of aniline to induce gene mutations, suggesting that the carcinogenic effects observed might be due to high-dose damage leading to chronic oxidative stress rather than a primary genotoxic basis (Bomhard & Herbold, 2005).

Ethylene Oxide Sterilization

Ethylene oxide (EO) sterilization, a process unrelated to the direct use of N-Ethyl-3-(phenethyloxy)aniline but relevant to chemical sterilization techniques, shows promise for medical devices. The application of EO reflects the potential for similar aniline derivatives in advancing sterilization processes, emphasizing the need for further exploration in this domain (Mendes, Brandão, & Silva, 2007).

Inhibition of Ethylene Perception

1-Methylcyclopropene (1-MCP), while not a direct derivative, demonstrates the importance of ethylene perception inhibitors in maintaining the quality of fruits and vegetables. The rapid adoption of 1-MCP in the apple industry and its potential for other products highlight the broader implications of research into chemicals that regulate ethylene's physiological effects (Watkins, 2006).

Chemical Fixation of CO2

Research into the chemical fixation of CO2 with aniline derivatives opens new avenues for synthesizing functionalized azole compounds. This method provides access to value-added chemicals from a renewable and environmentally friendly resource, indicating a significant area of application for aniline derivatives, including N-Ethyl-3-(phenethyloxy)aniline (Vessally et al., 2017).

properties

IUPAC Name

N-ethyl-3-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-17-15-9-6-10-16(13-15)18-12-11-14-7-4-3-5-8-14/h3-10,13,17H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDIOHTGWTMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)OCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-(phenethyloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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